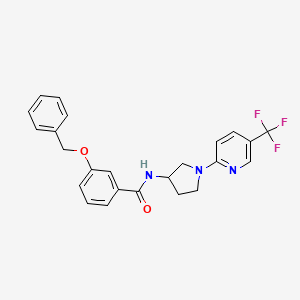

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : A study by Qin, Jennings, and Puddephatt (2002) described the synthesis of macrocyclic gold complexes, showcasing the application of similar compounds in creating polymers with unique helical structures (Qin, Jennings, & Puddephatt, 2002).

Characterization of Derivatives : Srivastava et al. (2017) explored the properties of pyridyl substituted benzamides, demonstrating their luminescent properties and multi-stimuli-responsive nature, which is relevant for developing materials with specific optical characteristics (Srivastava et al., 2017).

Polymer Research

- Conducting Polymers : Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes. Their work highlights the potential of pyrrolidinyl compounds in developing low oxidation potential monomers for advanced polymer applications (Sotzing et al., 1996).

Medicinal Chemistry

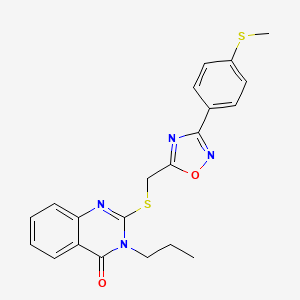

Antimicrobial Activity : Research by Naganagowda and Petsom (2011) focused on the synthesis of quinazolinone derivatives and their antimicrobial activity, indicating the role of pyrrolidinyl compounds in developing new antibacterial agents (Naganagowda & Petsom, 2011).

Electrochemical Activity : Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing TEMPO side chains, showing the electrocatalytic potential of these compounds in chemical transformations (Lu et al., 2014).

KCNQ2/Q3 Potassium Channel Openers : Amato et al. (2011) discovered N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, illustrating the application of similar compounds in treating epilepsy and pain (Amato et al., 2011).

Fluorescence and Luminescence Studies

- Blue Fluorescence : Yamaji et al. (2017) synthesized benzamides having pyridine and other moieties, contributing to the understanding of blue fluorescence in solid states, which has implications in the development of luminescent materials (Yamaji et al., 2017).

Propriétés

IUPAC Name |

3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N3O2/c25-24(26,27)19-9-10-22(28-14-19)30-12-11-20(15-30)29-23(31)18-7-4-8-21(13-18)32-16-17-5-2-1-3-6-17/h1-10,13-14,20H,11-12,15-16H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVJQTRBCPKJAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)

![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)

![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)

![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)